molecular formula C52H74O24 B1248703 Mithramycin DK

Mithramycin DK

Cat. No. B1248703
M. Wt: 1083.1 g/mol
InChI Key: GXBYLUZTDNFHPE-HBTOKZPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mithramycin DK is an oligosaccharide.

Scientific Research Applications

Antitumor Activity

  • Enhanced Antitumor Properties : Mithramycin analogues have been developed with significant antitumor activity and reduced toxicity, making them promising agents for cancer therapy. The novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, shows high antitumor activity with less toxicity than the parent compound (Núñez et al., 2012).

  • New Derivatives with Antitumor Potential : A study generated new mithramycin derivatives through glycosylation pattern alteration, offering different sugar substitutions, which showed antitumor activity against various tumor cell lines (Pérez et al., 2008).

Neuroprotective Effects

  • Neuronal Apoptosis Inhibition : Mithramycin A has been shown to be a potent inhibitor of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons, suggesting potential neuroprotective applications (Chatterjee et al., 2001).

Biosynthesis Insights

  • Biosynthesis of Sugar Moieties : Research has revealed the involvement of specific genes in the biosynthesis of sugar moieties of mithramycin, enhancing understanding of its production process (González et al., 2001).

  • Chemical Diversity and Therapeutic Window : The combinatorial biosynthesis and biocatalysis of mithramycin have expanded its chemical diversity, leading to analogues with improved antitumor activity and less toxicity. Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042) is one such analogue under preclinical testing (Méndez et al., 2015).

Mechanism of Action

  • Inhibition of EWS-FLI1 Transcription Factor : Second-generation mithramycin analogues have been identified, targeting the EWS-FLI1 transcription factor for Ewing sarcoma more effectively and with reduced toxicity compared to mithramycin (Osgood et al., 2016).

  • Mithramycin-Loaded Nanoparticles for Pancreatic Carcinoma : Mithramycin-loaded nanoparticles have shown potent antitumor efficacy against pancreatic carcinoma, offering a novel formulation with improved therapeutic outcomes (Liu et al., 2017).

Hematologic Applications

  • Induction of Fetal Hemoglobin : Mithramycin has been reported to induce gamma-globin mRNA accumulation and fetal hemoglobin production in erythroid cells, suggesting potential therapeutic benefits for beta-thalassemia and sickle cell anemia (Fibach et al., 2003).

properties

Product Name

Mithramycin DK

Molecular Formula

C52H74O24

Molecular Weight

1083.1 g/mol

IUPAC Name

(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione

InChI

InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1

InChI Key

GXBYLUZTDNFHPE-HBTOKZPTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.